molecular formula C17H21N3OS B2459198 N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide CAS No. 392288-55-0

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide

Cat. No. B2459198
M. Wt: 315.44
InChI Key: KTRZTYFHLCMEQI-UHFFFAOYSA-N
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Description

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide, also known as compound X, is a synthetic compound that has gained significant attention in scientific research. This compound has been found to exhibit promising biological activities, making it a potential candidate for drug development.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide involves the condensation of 3-methylbenzaldehyde with 2-aminothiophene to form 2-(3-methylphenyl)thieno[3,4-c]pyrazole. This intermediate is then reacted with pentanoyl chloride to form N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide, which is subsequently reduced to N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.

Starting Materials
3-methylbenzaldehyde, 2-aminothiophene, pentanoyl chloride, sodium borohydride, acetic acid, diethyl ether, sodium hydroxide, wate

Reaction
Step 1: Condensation of 3-methylbenzaldehyde with 2-aminothiophene in the presence of acetic acid and diethyl ether to form 2-(3-methylphenyl)thieno[3,4-c]pyrazole., Step 2: Reaction of 2-(3-methylphenyl)thieno[3,4-c]pyrazole with pentanoyl chloride in the presence of sodium hydroxide to form N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide., Step 3: Reduction of N-[2-(3-methylphenyl)thieno[3,4-c]pyrazol-3-yl]pentanamide with sodium borohydride in the presence of acetic acid and water to form N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.

Mechanism Of Action

The exact mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X is not fully understood. However, several studies have suggested that this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide exerts its biological effects by targeting various cellular pathways. For instance, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Additionally, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial cell death.

Biochemical And Physiological Effects

Compound X has been found to exhibit several biochemical and physiological effects. For instance, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been found to inhibit the growth of bacteria and fungi by disrupting their cell walls. Furthermore, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been shown to possess anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potent biological activity. This N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to exhibit promising anticancer, antimicrobial, and anti-inflammatory effects, making it a potential candidate for drug development. Additionally, the synthesis of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X is relatively simple, making it easy to produce in large quantities. However, one of the limitations of using N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide.

Future Directions

There are several future directions for the research on N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X. One potential direction is to investigate the potential of this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide as a chemotherapeutic agent for the treatment of various types of cancer. Additionally, further studies are needed to determine the mechanism of action of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X and its potential side effects. Furthermore, the development of novel derivatives of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X may lead to the discovery of more potent and selective N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamides with improved biological activity.

Scientific Research Applications

Compound X has been found to exhibit promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Several studies have reported the potential of N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X as a chemotherapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, this N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide has been found to possess potent antimicrobial activity against a wide range of bacteria and fungi. Furthermore, N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide X has been shown to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines.

properties

IUPAC Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-3-4-8-16(21)18-17-14-10-22-11-15(14)19-20(17)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRZTYFHLCMEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CSCC2=NN1C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide

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